1-(6-Ethylpyrazin-2-yl)ethanone
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Overview
Description
1-(6-Ethylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C8H10N2O. It belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethanone group attached to a pyrazine ring substituted with an ethyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylpyrazin-2-yl)ethanone typically involves the reaction of 2-ethylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetyl group replaces a hydrogen atom on the pyrazine ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-(6-Ethylpyrazin-2-yl)acetic acid.
Reduction: 1-(6-Ethylpyrazin-2-yl)ethanol.
Substitution: 1-(6-Halopyrazin-2-yl)ethanone.
Scientific Research Applications
1-(6-Ethylpyrazin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the production of flavor and fragrance compounds due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(6-Ethylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy. The exact molecular mechanisms are still under investigation, and further research is needed to elucidate its full range of biological effects.
Comparison with Similar Compounds
1-(6-Ethylpyrazin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyrazin-2-yl)ethanone: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical reactivity and biological activity.
1-(6-Phenylpyrazin-2-yl)ethanone: The presence of a phenyl group significantly alters the compound’s properties, making it more hydrophobic and potentially more active in certain biological assays.
1-(6-Chloropyrazin-2-yl)ethanone:
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
34413-34-8 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(6-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
NMVNYKQLVLOYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=N1)C(=O)C |
Origin of Product |
United States |
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